11-Hydroxy-4,7,9-hexadecatrienoic acid
Description
Properties
CAS No. |
112088-55-8 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
(4E,7Z,9Z)-11-hydroxyhexadeca-4,7,9-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-9-12-15(17)13-10-7-5-4-6-8-11-14-16(18)19/h5-8,10,13,15,17H,2-4,9,11-12,14H2,1H3,(H,18,19)/b7-5-,8-6+,13-10- |
InChI Key |
YZHSZFKKUWTIQI-UHFFFAOYSA-N |
SMILES |
CCCCCC(C=CC=CCC=CCCC(=O)O)O |
Isomeric SMILES |
CCCCCC(/C=C\C=C/C/C=C/CCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCC(=O)O)O |
Synonyms |
11-HHDTA 11-hydroxy-4,7,9-hexadecatrienoic acid |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory Properties
Research indicates that 11-HHT exhibits anti-inflammatory effects through the inhibition of pro-inflammatory mediators. It has been shown to modulate pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases.
- Case Study : A study published in Molecules highlighted the ability of 11-HHT to reduce the production of inflammatory cytokines in cultured macrophages. The results demonstrated a significant decrease in TNF-alpha and IL-6 levels upon treatment with 11-HHT, suggesting its potential use in managing chronic inflammatory conditions .
1.2 Antifungal Activity
Recent investigations have explored the antifungal properties of long-chain fatty acids, including 11-HHT. Its effectiveness against various fungal species makes it a promising candidate for agricultural and food preservation applications.
- Data Table: Antifungal Efficacy of 11-HHT
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 50 μg/mL | |
| Aspergillus niger | 30 μg/mL | |
| Penicillium chrysogenum | 40 μg/mL |
Agricultural Applications
2.1 Plant Growth Regulation
11-HHT has been identified as a regulator of plant growth and development. It influences the synthesis of phytohormones and can enhance stress resistance in plants.
- Case Study : Research published in Plant Physiology demonstrated that application of 11-HHT to tomato plants resulted in increased fruit yield and improved resistance to drought stress. The study showed enhanced levels of abscisic acid (ABA) in treated plants, which is crucial for stress response .
Food Science Applications
3.1 Preservation of Fermented Products
The antifungal properties of 11-HHT can be leveraged in food science to inhibit spoilage organisms in fermented products. This could improve shelf life and safety.
- Data Table: Effectiveness of 11-HHT in Food Preservation
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Positional Isomers and Derivatives
11-Hydroxy-2,7,9-Hexadecatrienoic Acid
- Structure : Shares the same molecular formula (C₁₆H₂₆O₃) but differs in double bond positions (2,7,9 vs. 4,7,9) and hydroxyl configuration (11R) .
- Origin : Isolated from Amomum tsaoko seeds, a Chinese spice, via chromatographic methods .
8-Hydroxy-4,6,10-Hexadecatrienoic Acid (Tetranor-12(S)-HETE)
Longer-Chain Hydroxy Fatty Acids
11-Hydroxy-4,7,9,13,16,19-Docosahexaenoic Acid
- Structure: A 22-carbon derivative of docosahexaenoic acid (DHA) with hydroxylation at C11 and six double bonds.
- Origin : Synthesized via lipoxygenase activity in retinal tissues .
- Functional Contrast : The extended chain length and additional unsaturation enhance membrane fluidity and signaling roles in neural tissues, unlike the shorter 16-carbon analogue .
Plant-Derived Analogues
Plaunotol M-5 (CAS 95310-63-7)
- Structure : Features a hydroxymethyl group at C7 and methyl branches at C3, C11, and C14.
- Origin : Isolated from medicinal plants, with anti-ulcer and anti-inflammatory applications.
- Key Difference: Branched topology and hydroxymethyl substitution distinguish it from linear hydroxy-PUFAs like 11-hydroxy-4,7,9-hexadecatrienoic acid .
Data Tables: Structural and Functional Comparison
Table 1: Structural Comparison of Hydroxy-Hexadecatrienoic Acids
Research Implications and Gaps
- Metabolic Pathways : The (β-1)-hydroxylation specificity in 12(S)-HETE vs. 15(S)-HETE highlights enzyme selectivity in PUFA metabolism .
- Bioactivity: Comparative studies on anti-inflammatory effects of this compound and its plant-derived isomer (11-hydroxy-2,7,9-hexadecatrienoic acid) are needed.
- Analytical Challenges : Positional isomers require advanced chromatographic and spectroscopic techniques for unambiguous identification .
References Isolation and structural analysis of hydroxy-PUFAs from Amomum tsaoko. Metabolic deactivation of 12(S)-HETE in macrophages. CAS database entries for hydroxy-hexadecatrienoic acids. Lipoxygenase-derived metabolites of DHA in retinal tissues.
Preparation Methods
Molecular Characteristics
11-Hydroxy-4,7,9-hexadecatrienoic acid is a 16-carbon chain fatty acid with three double bonds at positions 4, 7, and 9, and a hydroxyl group at carbon 11. Its structural formula is . Key physical properties include a density of 1.001 g/cm³, a boiling point of 439.8°C, and a flash point of 233.9°C.
Table 1: Physical and Chemical Properties of 11-OH-16:3
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.376 g/mol |
| Density | 1.001 g/cm³ |
| Boiling Point | 439.8°C at 760 mmHg |
| Flash Point | 233.9°C |
| LogP (Partition Coefficient) | 3.85 |
Beta-Oxidation of 15-Hydroxyeicosatetraenoic Acid (15-HETE)
The primary biosynthetic route to 11-OH-16:3 involves the beta-oxidation of 15-HETE, a C20 polyunsaturated fatty acid derived from arachidonic acid. In endothelial cells, 15-HETE undergoes partial beta-oxidation, resulting in the sequential removal of four carbon atoms to yield the C16 product. This process is inhibited by 4-pentenoic acid, a known beta-oxidation blocker, confirming the enzymatic nature of the transformation.
Chemical Synthesis from Hexadecatrienoic Acid
While direct chemical synthesis protocols for 11-OH-16:3 are less documented, analogous methods for related hydroxy fatty acids suggest feasible approaches. For instance, dinor-oxo-phytodienoic acid, a C16 jasmonate precursor, is synthesized in plants via oxidative pathways from hexadecatrienoic acid. Applying similar strategies—such as regioselective hydroxylation using cytochrome P450 enzymes or peroxygenases—could enable the targeted synthesis of 11-OH-16:3.
Biosynthesis in Biological Systems
Endothelial Cell Metabolism
Cultured endothelial cells efficiently incorporate 15-HETE into phospholipids, particularly inositol phosphoglycerides. Following uptake, 15-HETE is metabolized extracellularly into 11-OH-16:3, which exhibits reduced affinity for phospholipid integration compared to its precursor. This metabolic shift suggests a regulatory mechanism to modulate the bioavailability of lipid mediators.
Key Findings:
-
Uptake Efficiency : 15-HETE is absorbed 4x more effectively than 11-OH-16:3.
-
Phospholipid Distribution : 11-OH-16:3 is excluded from inositol phosphoglycerides, localizing primarily in neutral lipids.
Purification and Analytical Techniques
Extraction and Isolation
Extraction of 11-OH-16:3 from biological matrices involves:
-
Homogenization : Tissue is ground in ice-cold methanol containing internal standards (e.g., tetrahydro-12-oxo-phytodienoic acid).
-
Solid-Phase Extraction (SPE) : Crude extracts are purified using C18-SepPak cartridges, eluted with methanol-water (70:30 v/v).
-
Acidification and Partitioning : Acidified extracts are partitioned into chloroform, dried, and methylated for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Table 2: GC-MS Parameters for 11-OH-16:3 Derivatives
| Derivative | Retention Time (min) | Characteristic Ion (m/z) |
|---|---|---|
| Methyl-11-OH-16:3 | 20.6 | 210 |
| Methyl-OPDA | 26.28 | 238 |
Applications and Challenges
Q & A
Q. What controls are essential when studying the bioactivity of this compound in vitro?
- Methodological Answer : Include vehicle controls (e.g., ethanol or DMSO), parent compound (12(S)-HETE), and structurally related hydroxy fatty acids (e.g., 15(S)-HETE). Use enzyme inhibitors (e.g., CYP450 inhibitors) to confirm metabolic pathways. Ensure cell viability assays (e.g., MTT) are run in parallel to rule out cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
